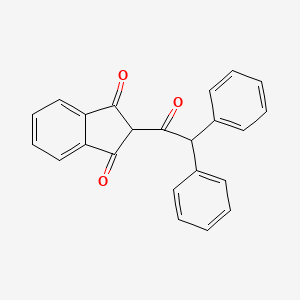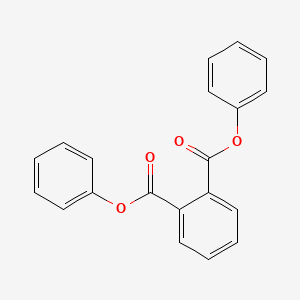
Cloprostenol sodium
Overview
Description
Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α). It is primarily used for its potent luteolytic properties, which means it can induce the regression of the corpus luteum, a temporary endocrine structure in female mammals. This compound is widely used in veterinary medicine to control reproductive cycles, induce parturition, and terminate pregnancies in animals such as cattle, pigs, and horses .
Mechanism of Action
Target of Action
Cloprostenol sodium is a synthetic analogue of prostaglandin F2α (PGF2α) and acts as a potent FP prostanoid receptor agonist . It is 2- to 3-fold more potent than fluprostenol but less selective . It is similar in potency to PGF2α at EP and TP prostanoid receptors .
Mode of Action
As a potent luteolytic agent, this compound causes functional and morphological regression of the corpus luteum (luteolysis) within hours of administration . This means it causes the corpus luteum to stop production of progesterone and to reduce in size over several days .
Biochemical Pathways
Its luteolytic action suggests that it impacts the hormonal regulation pathways associated with the corpus luteum and progesterone production .
Pharmacokinetics
It is known that following intramuscular injection, cloprostenol is rapidly absorbed and peak cloprostenol concentrations are generally reached within the first 15 minutes .
Result of Action
The primary result of this compound’s action is the induction of luteolysis, leading to a decrease in progesterone production and a reduction in the size of the corpus luteum . This effect is used in animals to induce estrus and to cause abortion .
Biochemical Analysis
Biochemical Properties
Cloprostenol sodium acts as a PGF2α receptor agonist . It is a potent luteolytic agent, causing the corpus luteum to stop production of progesterone . This interaction with the PGF2α receptor and its subsequent effects on progesterone production are key to its role in biochemical reactions .
Cellular Effects
This compound’s primary cellular effect is the regression of the corpus luteum . This regression results in a decrease in progesterone production, which in turn influences various cellular processes, including cell signaling pathways and gene expression related to the estrus cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the PGF2α receptor . This binding triggers a cascade of events leading to the regression of the corpus luteum and a decrease in progesterone production
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause rapid changes in the corpus luteum, with effects seen within hours of administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . At pharmacologically active doses, it does not induce symptoms of malaise in treated animals . Young rats treated with a dose of 50 times the effective dose presented signs of diarrhea .
Metabolic Pathways
The metabolic pathways of this compound involve its rapid absorption from the injection site, followed by metabolism and excretion primarily through urine and stool
Transport and Distribution
This compound is rapidly absorbed from the injection site and distributed within the body
Preparation Methods
Synthetic Routes and Reaction Conditions: Cloprostenol sodium is synthesized through a series of chemical reactions starting from readily available dichloro-containing bicyclic ketone. The synthetic route involves several key steps, including stereoselective oxidation and diastereoselective reduction, to set the critical stereochemical configurations . The process also includes a copper(II)-catalyzed regioselective acylation reaction .
Industrial Production Methods: Industrial production of this compound involves the use of preparative liquid chromatography for separation and purification. This method is efficient, yielding high-purity this compound suitable for mass production . The process is designed to be simple and scalable, ensuring high product purity and repeatability .
Chemical Reactions Analysis
Types of Reactions: Cloprostenol sodium undergoes various chemical reactions, including:
Oxidation: Involves the conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of enones to set stereochemical configurations.
Substitution: Involves the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase (BVMO) is used for stereoselective oxidation.
Reduction: Ketoreductase (KRED) is used for diastereoselective reduction.
Substitution: Copper(II) catalysts are used for regioselective acylation.
Major Products Formed: The major products formed from these reactions include various stereoisomers of cloprostenol, which are then purified to obtain the final product, this compound .
Scientific Research Applications
Cloprostenol sodium has a wide range of scientific research applications:
Comparison with Similar Compounds
R-cloprostenol: An enantiomer of cloprostenol with similar luteolytic activity.
Fluprostenol: Another prostaglandin analogue with similar applications.
Bimatoprost: A prostaglandin analogue used primarily in ophthalmology.
Travoprost: Similar to bimatoprost, used in the treatment of glaucoma.
Uniqueness of Cloprostenol Sodium: this compound is unique due to its high potency and specificity as a luteolytic agent. It is more potent than fluprostenol and has a distinct mechanism of action that does not involve thrombin-type action or platelet aggregation . Additionally, its industrial production methods ensure high purity and scalability, making it a preferred choice in veterinary medicine .
Properties
CAS No. |
55028-72-3 |
|---|---|
Molecular Formula |
C22H28ClNaO6 |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
sodium;(Z)-7-[2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H29ClO6.Na/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28;/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28);/q;+1/p-1/b3-1-,11-10+; |
InChI Key |
IFEJLMHZNQJGQU-SZXUFNIVSA-M |
SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] |
Isomeric SMILES |
C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)[O-])O.[Na+] |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)[O-])O.[Na+] |
Appearance |
Solid powder |
Key on ui other cas no. |
62561-03-9 55028-72-3 |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
40665-92-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cloprostenol Cloprostenol Monosodium Salt Cloprostenol Sodium Estrumate ICI 80,966 ICI-80,966 ICI80,966 Monosodium Salt, Cloprostenol Oestrophan Salt, Cloprostenol Monosodium Sodium, Cloprostenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















